molecular formula C5H12ClF2N B1452803 (2,2-Difluoroethyl)(propyl)amine hydrochloride CAS No. 1221725-75-2

(2,2-Difluoroethyl)(propyl)amine hydrochloride

Cat. No. B1452803
CAS RN: 1221725-75-2
M. Wt: 159.6 g/mol
InChI Key: IAQHZFDHXOWAJI-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(propyl)amine hydrochloride is a chemical compound with the CAS Number: 1221725-75-2 . It has a molecular weight of 159.61 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(2,2-difluoroethyl)propan-1-amine hydrochloride . The InChI code for this compound is 1S/C5H11F2N.ClH/c1-2-3-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 159.61 . The IUPAC name for this compound is N-(2,2-difluoroethyl)propan-1-amine hydrochloride . The InChI code for this compound is 1S/C5H11F2N.ClH/c1-2-3-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H .

Scientific Research Applications

Hydrogen Bond Donor Properties and Drug Design

Difluoromethyl groups, closely related to (2,2-Difluoroethyl)(propyl)amine, are considered lipophilic hydrogen bond donors and may act as bioisosteres of hydroxyl, thiol, or amine groups. The study by Zafrani et al. (2017) found that these groups can significantly influence the hydrogen bonding and lipophilicity of organic compounds, aiding in the rational design of drugs by enhancing membrane permeability and binding affinity without changing the molecule's structural core significantly (Zafrani et al., 2017).

Synthesis of Fluorinated Amines

Fluorinated amines, such as those derived from (2,2-Difluoroethyl)(propyl)amine, are crucial synthetic building blocks in the design of antimetabolites and drugs. The inclusion of fluorine atoms in amines lowers their basicity, which can improve oral absorption, suppress metabolism, and increase the bioavailability of drugs. The study by Li and Hu (2005) discusses the synthesis and importance of α-difluoromethyl amines, highlighting their role as lipophilic bioisosteres of corresponding aminocarbinols, which can feature in biologically active molecules (Li & Hu, 2005).

Domino Reactions for Synthesis of Bioactive Molecules

The catalyst-free domino reaction involving compounds like (2,2-Difluoroethyl)(propyl)amine has been developed to synthesize bioactive molecules efficiently. Zhao et al. (2020) demonstrated the use of such reactions to produce compounds with significant mortality against pests, showcasing the potential of difluoroethyl compounds in developing agrochemicals (Zhao et al., 2020).

Copper-Catalyzed Hydroamination

The copper-catalyzed hydroamination of gem-difluoroalkenes, as presented by Bai et al. (2023), illustrates an efficient method for the synthesis of α-difluoromethyl amines. This process highlights the strategic use of (2,2-Difluoroethyl)(propyl)amine hydrochloride derivatives in synthesizing alkyl-CF2H-containing compounds, overcoming challenges in β-F elimination from α-fluoroalkyl organocopper species (Bai et al., 2023).

Safety and Hazards

The compound has several precautionary statements associated with it. If medical advice is needed, the product container or label should be at hand . It should be kept out of reach of children . The label should be read before use . Special instructions should be obtained before use . All safety precautions should be read and understood before handling . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be sprayed on an open flame or other ignition source . It should be kept/stored away from clothing/combustible materials . Any precaution should be taken to avoid mixing with combustibles .

properties

IUPAC Name

N-(2,2-difluoroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-2-3-8-4-5(6)7;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHZFDHXOWAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221725-75-2
Record name (2,2-difluoroethyl)(propyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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